4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine
Description
4-[4-(1H-1,3-Benzimidazol-1-yl)phenyl]-2-pyrimidinylamine (CAS 685106-69-8) is a heterocyclic compound featuring a pyrimidine core linked to a benzimidazole-substituted phenyl group. Its structure combines a 2-aminopyrimidine moiety with a benzimidazole ring system connected via a phenyl bridge.
Properties
IUPAC Name |
4-[4-(benzimidazol-1-yl)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5/c18-17-19-10-9-14(21-17)12-5-7-13(8-6-12)22-11-20-15-3-1-2-4-16(15)22/h1-11H,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVCVRYPQNBZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=NC(=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327968 | |
| Record name | 4-[4-(benzimidazol-1-yl)phenyl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818920 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
685106-69-8 | |
| Record name | 4-[4-(benzimidazol-1-yl)phenyl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Formation of Pyrimidine Moiety: The pyrimidine ring can be synthesized by the reaction of appropriate amidines with β-dicarbonyl compounds under basic conditions.
Coupling Reaction: The final step involves the coupling of the benzimidazole and pyrimidine moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent, and base such as potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the benzimidazole or pyrimidine rings.
Reduction: Reduced derivatives with hydrogenated benzimidazole or pyrimidine rings.
Substitution: Substituted derivatives with various functional groups attached to the pyrimidine ring.
Scientific Research Applications
4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity, while the pyrimidine moiety can interact with nucleic acids, disrupting their function . These interactions can lead to the inhibition of cell proliferation, making the compound a potential anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Aromaticity and Binding Interactions
The target compound’s benzimidazole-phenyl-pyrimidine system offers a planar, electron-rich framework, favoring interactions with biological targets via π-π stacking or hydrogen bonding (2-amine group). In contrast, 439108-53-9 replaces the benzimidazole with a 1,3-benzodioxol group, which may improve aqueous solubility but reduce aromatic stacking efficiency . Similarly, triazole-containing analogs (e.g., asundexian) leverage click chemistry-compatible triazole rings for modular synthesis and improved in vivo stability .
Pharmacokinetic Considerations
Key Research Findings and Implications
- Benzimidazole vs.
- Substituent Effects : Methoxy or trifluoromethoxy groups (e.g., C19/C20) improve blood-brain barrier penetration compared to the target compound’s unsubstituted phenyl bridge .
- Click Chemistry : Triazole-based compounds (e.g., asundexian) enable rapid derivatization, whereas benzimidazole systems require specialized coupling conditions .
Biological Activity
4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, including a benzimidazole moiety and a pyrimidinylamine group, exhibits potential therapeutic effects, particularly in oncology and antimicrobial applications.
Chemical Structure
The compound can be represented as follows:
Antitumor Activity
Recent studies have shown that derivatives of benzimidazole, including this compound, exhibit significant antitumor properties. In vitro assays demonstrated that these compounds are effective against various cancer cell lines. For instance, in a study comparing 2D and 3D cell cultures, the compound displayed higher efficacy in 2D assays with IC50 values of approximately 6.26 μM for HCC827 cells and 6.48 μM for NCI-H358 cells .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
Antimicrobial Activity
The compound also demonstrates notable antimicrobial activity. A study indicated that several synthesized derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | MIC (μg/ml) |
|---|---|---|
| Compound A | S. aureus | 50 |
| Compound B | E. coli | 62.5 |
| Compound C | C. albicans | 250 |
The proposed mechanism of action for the antitumor activity of this compound involves binding to DNA and inhibiting DNA-dependent enzymes, which is a common pathway for many anticancer agents . The presence of the benzimidazole structure enhances its interaction with nucleic acids, potentially leading to effective inhibition of tumor growth.
Case Studies
In clinical settings, compounds similar to this compound have been explored for their therapeutic potential against various cancers and infections:
- Case Study on Lung Cancer : A clinical trial involving a benzimidazole derivative showed promising results in patients with non-small cell lung cancer (NSCLC), where the compound contributed to reduced tumor size and improved patient survival rates.
- Case Study on Bacterial Infections : Another study focused on the antimicrobial properties of this class of compounds revealed significant effectiveness against multi-drug resistant strains of Staphylococcus aureus, providing a potential new avenue for treating infections that are difficult to manage with existing antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
